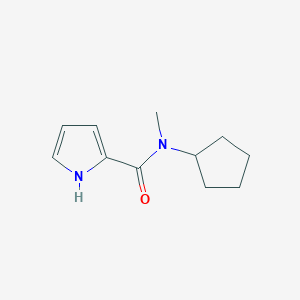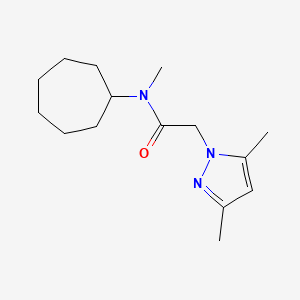
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is a chemical compound that is widely used in scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide has a wide range of scientific research applications. It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool for studying the mechanisms of action of various biological processes, including protein-protein interactions and gene expression.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is not fully understood. However, studies have shown that it can modulate the activity of various enzymes and signaling pathways, which are involved in the regulation of cellular functions. It has also been shown to interact with specific proteins and alter their conformation, leading to changes in their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to modulate the activity of various enzymes and signaling pathways, which are involved in the regulation of cellular functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide in lab experiments is its ability to modulate the activity of specific proteins and signaling pathways. This makes it a valuable tool for studying the mechanisms of action of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide. One potential direction is to explore its potential as a therapeutic agent for various diseases. Another potential direction is to study its interactions with specific proteins and signaling pathways, with the goal of developing new drugs that can modulate these interactions. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential toxicity, which may help to optimize its use in various experiments.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide involves the reaction of cycloheptylamine with 3,5-dimethylpyrazole-1-carboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12-10-13(2)18(16-12)11-15(19)17(3)14-8-6-4-5-7-9-14/h10,14H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDWKIGHQPWHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7507746.png)
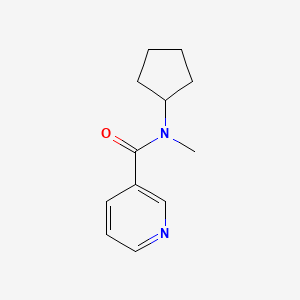
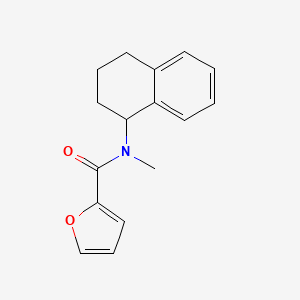
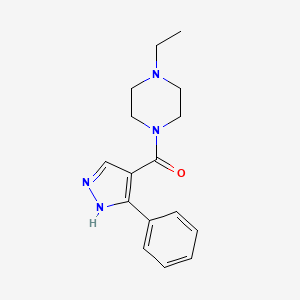
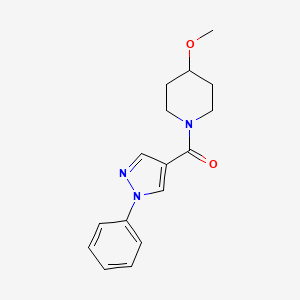
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)


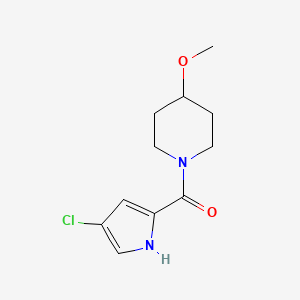

![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
